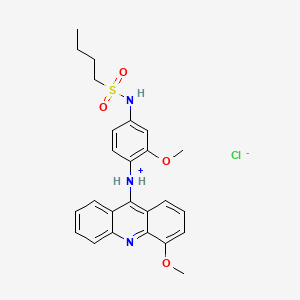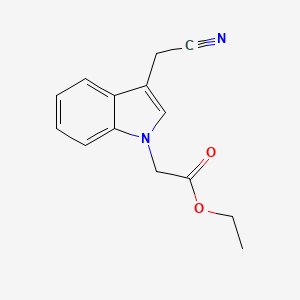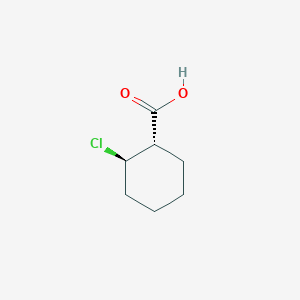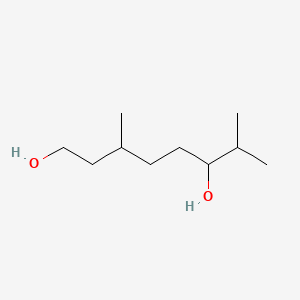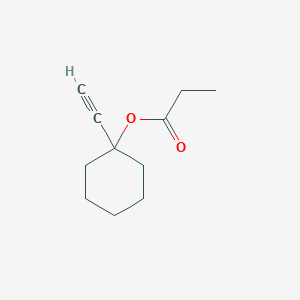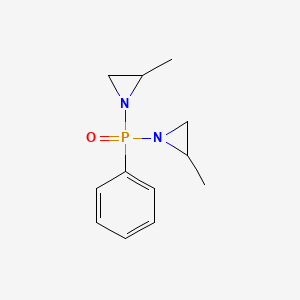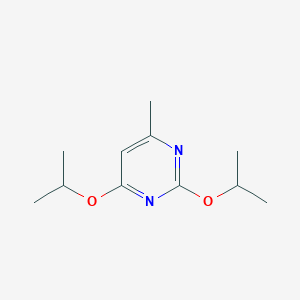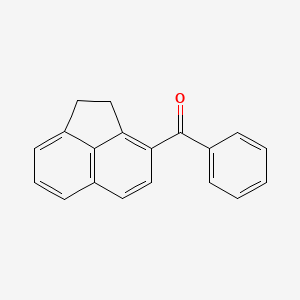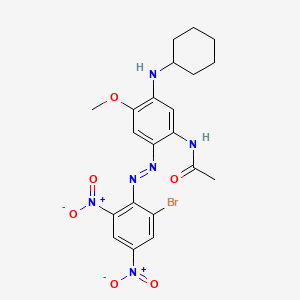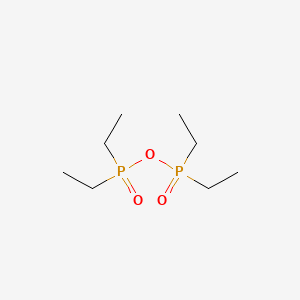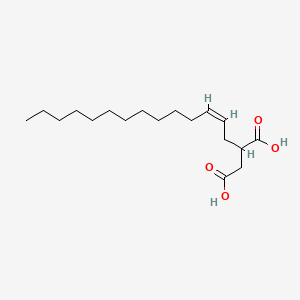
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate is an organic compound that belongs to the class of organothiophosphate compounds. It is characterized by the presence of a dinitrophenyl group, a methylpropyl group, and a carbonothioate moiety. This compound is known for its applications in various fields, including agriculture and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate typically involves the reaction of 2-(1-methylpropyl)-4,6-dinitrophenol with methyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(1-methylpropyl)-4,6-dinitrophenol} + \text{methyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate involves the inhibition of specific enzymes and proteins. The compound interacts with the active sites of these enzymes, leading to the disruption of their normal functions. The molecular targets include enzymes involved in metabolic pathways, which results in the inhibition of essential biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate: Unique due to its specific substitution pattern and functional groups.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorothioate: Similar structure but with a phosphorothioate group instead of a carbonothioate group.
S-Methyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) phosphorodithioate: Contains a phosphorodithioate group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in scientific research and industrial applications make it a valuable compound in multiple fields.
Propiedades
Número CAS |
5389-12-8 |
|---|---|
Fórmula molecular |
C12H14N2O6S |
Peso molecular |
314.32 g/mol |
Nombre IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) methylsulfanylformate |
InChI |
InChI=1S/C12H14N2O6S/c1-4-7(2)9-5-8(13(16)17)6-10(14(18)19)11(9)20-12(15)21-3/h5-7H,4H2,1-3H3 |
Clave InChI |
AYECJGKYACALJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



